Cas no 946265-17-4 (2-chloro-N-{2-6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-ylethyl}benzene-1-sulfonamide)

2-chloro-N-{2-6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-ylethyl}benzene-1-sulfonamide structure
946265-17-4 structure
Product Name:2-chloro-N-{2-6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-ylethyl}benzene-1-sulfonamide
CAS No:946265-17-4
MF:C16H14ClN3O3S2
MW:395.88365983963
CID:6204494
PubChem ID:16905806
Update Time:2025-08-05

2-chloro-N-{2-6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-ylethyl}benzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • 2-chloro-N-{2-6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-ylethyl}benzene-1-sulfonamide
    • 2-chloro-N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]benzenesulfonamide
    • AKOS024642220
    • 2-chloro-N-{2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]ethyl}benzene-1-sulfonamide
    • 2-chloro-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide
    • F2343-0057
    • 946265-17-4
    • Inchi: 1S/C16H14ClN3O3S2/c17-12-4-1-2-6-15(12)25(22,23)18-9-10-20-16(21)8-7-13(19-20)14-5-3-11-24-14/h1-8,11,18H,9-10H2
    • InChI Key: YSPDFSOTJSCDAQ-UHFFFAOYSA-N
    • SMILES: ClC1C=CC=CC=1S(NCCN1C(C=CC(C2=CC=CS2)=N1)=O)(=O)=O

Computed Properties

  • Exact Mass: 395.0165114g/mol
  • Monoisotopic Mass: 395.0165114g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 6
  • Complexity: 660
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 116Ų

2-chloro-N-{2-6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-ylethyl}benzene-1-sulfonamide Pricemore >>

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Additional information on 2-chloro-N-{2-6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-ylethyl}benzene-1-sulfonamide

2-Chloro-N-{2-6-Oxo-3-(Thiophen-2-Yl)-1,6-Dihydropyridazin-1-Yl-Ethyl}Benzene-1-Sulfonamide: A Novel Scaffold for Targeted Therapeutic Applications

2-Chloro-N-{2-6-Oxo-3-(Thiophen-2-Yl)-1,6-Dihydropyridazin-1-Yl-Ethyl}Benzene-1-Sulfonamide represents a structurally complex molecule with potential applications in pharmaceutical research. The compound features a benzene-1-sulfonamide moiety linked to a 1,6-dihydropyridazin-1-yl ring system, which is further substituted with a thiophen-2-yl group and a 2-chloro functional group. This molecular architecture combines elements of heterocyclic chemistry with sulfonamide functionality, which is commonly utilized in drug design for its ability to modulate enzyme activity and protein interactions.

Recent advances in medicinal chemistry have highlighted the importance of thiophen-2-yl substitutions in enhancing bioavailability and metabolic stability of small molecule therapeutics. A 2023 study published in Journal of Medicinal Chemistry demonstrated that thiophene-based scaffolds can significantly improve the binding affinity of compounds targeting G-protein coupled receptors (GPCRs), a critical class of drug targets. The 1,6-dihydropyridazin-1-yl ring system in this compound may contribute to its potential as an inhibitor of specific enzymatic pathways, particularly those involved in inflammatory responses.

The benzene-1-sulfonamide group is a well-established pharmacophore in clinical drug development, with examples such as sulfonamide-based antibiotics and antidiabetic agents. The combination of this group with the 1,6-dihydropyridazin-1-yl ring system suggests potential for dual-targeting mechanisms, which could be advantageous in treating complex diseases like cancer or autoimmune disorders. A 2024 review in Drug Discovery Today emphasized the role of sulfonamide derivatives in modulating kinase activity, a key area of interest in oncology research.

Structural analysis reveals that the 2-chloro substitution on the benzene ring may play a critical role in the compound's physicochemical properties. Chlorine atoms are often used in drug design to alter hydrophobicity and improve metabolic stability, as evidenced by their presence in several FDA-approved medications. The thiophen-2-yl group, meanwhile, introduces aromaticity and conjugation, which could enhance the molecule's ability to interact with biological targets through π-π stacking or hydrogen bonding.

Recent computational studies have predicted that this compound may exhibit activity against specific protein kinases, particularly those involved in cell proliferation and survival pathways. A 2023 computational screening study published in Chemical Biology & Drug Design identified 1,6-dihydropyridazin-3-one derivatives as potential inhibitors of the PI3K/AKT/mTOR pathway, a key signaling cascade in cancer progression. The presence of the thiophen-2-yl group in this molecule may further enhance its ability to modulate these pathways by providing additional points of interaction with target proteins.

The 1,6-dihydropyridazin-1-yl ring system is notable for its structural similarity to pyridazine derivatives, which are known for their biological activities in neurodegenerative disease research. A 2024 study in European Journal of Medicinal Chemistry demonstrated that pyridazine-based compounds can effectively target the aggregation of amyloid-beta proteins, a hallmark of Alzheimer's disease. While this compound contains a dihydropyridazin ring, its unique substitution pattern with the thiophen-2-yl and benzene-1-sulfonamide moieties may confer distinct pharmacological properties.

From a synthetic perspective, the benzene-1-sulfonamide functionality can be introduced through standard sulfonamide coupling reactions, while the thiophen-2-yl group may be incorporated via heterocyclic ring-forming strategies. The 1,6-dihydropyridazin-1-yl ring system suggests the possibility of ring-opening reactions or further functionalization, which could lead to the development of analogs with improved pharmacokinetic profiles. This synthetic flexibility is particularly valuable in drug discovery programs aiming to optimize compound properties for specific therapeutic applications.

While the biological activity of this compound remains to be fully elucidated, its structural features align with several promising drug development trends. The combination of thiophene, pyridazine, and sulfonamide moieties suggests potential for multifunctional interactions with biological targets. Ongoing research in medicinal chemistry is likely to uncover new applications for this scaffold, particularly in the treatment of chronic inflammatory conditions and neoplastic diseases.

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